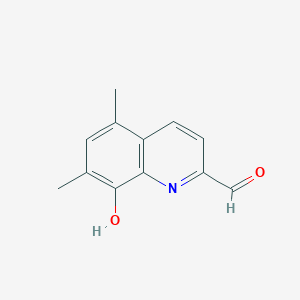

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde

Description

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde (CAS: 6563-24-2) is a quinoline derivative featuring a hydroxyl group at position 8, methyl groups at positions 5 and 7, and a carbaldehyde substituent at position 2. Quinoline derivatives are renowned for their versatility in coordination chemistry, pharmaceutical applications, and materials science due to their planar aromatic systems and chelating properties . The crystal structure of its hydrochloride salt (8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate) reveals a planar quinoline ring system with intramolecular hydrogen bonds (O–H···Cl, N–H···O) and π-π interactions stabilizing the lattice (centroid-centroid distances: 3.52–3.78 Å) .

Properties

IUPAC Name |

8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-5-8(2)12(15)11-10(7)4-3-9(6-14)13-11/h3-6,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIMFKGDSXIMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC(=N2)C=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 5,7-dimethylquinoline.

Formylation: The formyl group is introduced at the 2nd position of the quinoline ring using a formylation reaction, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation Products: Quinoline carboxylic acids.

Reduction Products: 8-Hydroxy-5,7-dimethylquinoline-2-methanol.

Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde is a chemical compound with the molecular formula . It is also known by several synonyms, including 8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde, 6563-24-2, and MFCD00168963 .

Solution Chemistry and applications

8-Hydroxyquinolines (8-HQs) and their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The 8-HQ moiety is a privileged structure for drug development because of its potential therapeutic applications .

Antiviral Activity

Certain 8-hydroxyquinoline derivatives have demonstrated antiviral activity . For example, novel 8-hydroxyquinoline derivatives were synthesized and investigated for their activity against the dengue virus. Specifically, derivatives with an iso-Pr-substituted group exhibited a half-maximal inhibitory concentration (IC) against the dengue virus serotype 2 (DENV2) .

Antibacterial Activity

8-Hydroxyquinoline derivatives have been tested against several bacterial strains, including Staphylococcus aureus and Bacillus megaterium (Gram-positive bacteria), Klebsiella pneumoniae and Pseudomonas aeruginosa (Gram-negative bacteria), and antibiotic-resistant E. coli bacterial strains .

- Sulfonate derivatives of 8-hydroxyquinoline showed activity against Staphylococcus aureus, with some compounds exhibiting potent activity . For example, a compound with an aryl group showed an inhibition zone of 22 mm compared to the reference drug (24 mm) .

- Other derivatives displayed activity against Pseudomonas aeruginosa, with inhibition zones of 22 mm and 23 mm, respectively, compared to the standard drug (24 mm) .

- A derivative with R = 4-CH3Ph was potent against Klebsiella pneumonia, with an inhibition zone of 25 mm compared to the standard drug (27 mm) .

- A hybrid product of 5-chloro-8-hydroxyquinoline and ciprofloxacin was screened against Gram-positive and Gram-negative bacterial strains, showing promise against both susceptible and drug-resistant strains, with MIC values of 4–16 µg/mL .

Mechanism of Action

The mechanism of action of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may play a role in its biological activity. The pathways involved include:

Metal Chelation: Binding to metal ions, which can affect enzyme activity.

Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death in cancer cells.

Comparison with Similar Compounds

8-Hydroxyquinoline-2-carbaldehyde (CAS: 14510-06-6)

- Structure : Lacks methyl groups at positions 5 and 5.

- Properties: Lower molecular weight (173.17 g/mol) and higher boiling point (392.2°C) compared to the dimethyl variant. Exhibits antifungal and metal-chelating activity, common in 8-hydroxyquinolines .

- Synthesis: Prepared via condensation of 8-hydroxyquinoline-2-carboxylic acid with aniline derivatives under microwave irradiation (yields: 61–79%) .

5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde

- Structure : Methoxy groups at positions 5 and 8; ketone at position 2 instead of carbaldehyde.

- Applications: Demonstrated antitumor activity due to its quinone-like redox properties. The methoxy groups enhance solubility and electronic effects, altering reactivity compared to methyl substituents .

2-Chloro-5,8-dimethoxy-3-quinolinecarbaldehyde (CAS: 154343-51-8)

- Structure : Chlorine at position 2, methoxy groups at 5 and 6.

- Properties : Higher molecular weight (251.67 g/mol) and density (1.335 g/cm³) due to chlorine’s electronegativity. The chloro substituent increases electrophilicity, favoring nucleophilic substitutions .

Structural Analogues with Modified Rings

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde (CAS: 238755-38-9)

- Structure: Partially saturated quinoline ring (tetrahydro) with a ketone at position 7.

- Properties: Reduced aromaticity lowers melting point (<100°C) and alters UV-Vis absorption. Potential applications in fluorescent probes due to conformational flexibility .

N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide

- Structure : Dichloro substituents at 5 and 7; acetamide side chain.

- Crystallography : Exhibits Cl···Cl halogen contacts (3.47 Å) and π-π interactions (3.57 Å). The dichloro groups enhance antibacterial activity but reduce solubility .

Biological Activity

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde (CAS No. 6563-24-2) is an organic compound belonging to the quinoline family, characterized by its potential biological activities. It features a hydroxyl group and an aldehyde group, which contribute to its reactivity and interactions with biological systems. This compound has garnered attention for its applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

The biological activity of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Metal Chelation : The compound can bind to metal ions, influencing enzyme activity and potentially disrupting cellular processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, which can lead to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves the chelation of essential metal ions required for microbial growth .

Anticancer Activity

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde has been studied for its anticancer properties. It has demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as:

- Inducing apoptosis in cancer cells via ROS generation.

- Disrupting metal-dependent enzymatic pathways that are crucial for tumor growth .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antioxidant | Scavenges free radicals, reducing oxidative stress |

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various quinoline derivatives found that 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde exhibited significant radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated a notable reduction in absorbance at 517 nm, indicating effective scavenging of free radicals .

Synthesis and Biological Evaluation

Recent advances have focused on synthesizing derivatives of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde with enhanced biological activities. A derivative was reported to show high inhibition rates against H5N1 virus growth with minimal cytotoxicity, highlighting the compound's potential as an antiviral agent .

Comparative Studies

Comparative studies with similar compounds such as 8-hydroxyquinoline have shown that modifications in the structure significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhanced both antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.